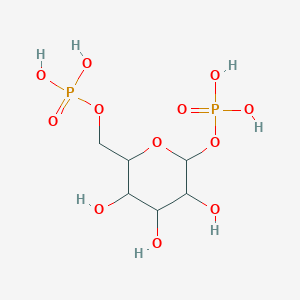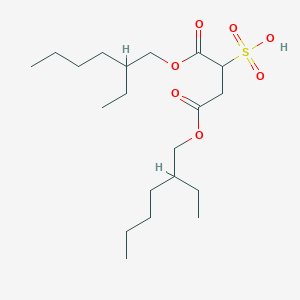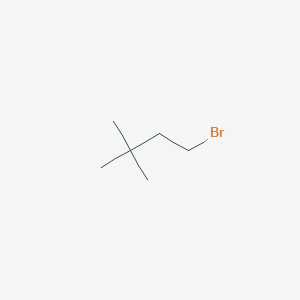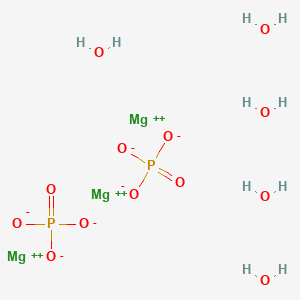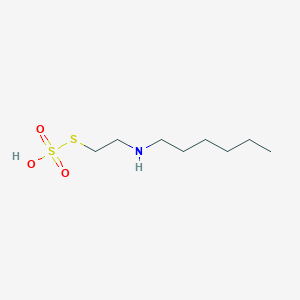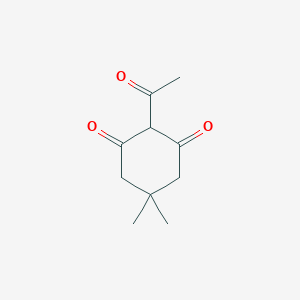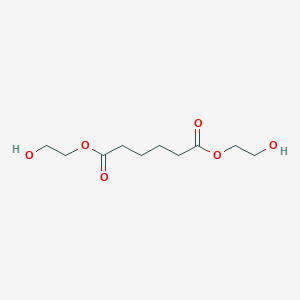
二(2-羟乙基)己二酸酯
描述
Bis(2-hydroxyethyl) adipate is a chemical compound that is not directly discussed in the provided papers. However, it is related to the field of polymer chemistry and plasticizers, as seen in the context of similar compounds and their applications in the provided research data. For instance, the synthesis of polyesters with pendant hydroxyl groups and the preparation and plasticizing characteristics of N,N-bis(2-alkoxyethyl) amides of long-chain fatty acids are closely related to the chemistry of bis(2-hydroxyethyl) adipate.
Synthesis Analysis
The synthesis of related compounds involves various catalytic and polymerization methods. For example, enzymatic polymerization is used to create biobased polyesters , and quaternary onium salts catalyze the polyaddition of bis(oxetane) with dicarboxylic acids . The synthesis of bis(2-azido ethyl) adipate provides insight into the synthesis of adipate derivatives, which may share similarities with the synthesis of bis(2-hydroxyethyl) adipate.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. The structure of bis(2-azido ethyl) adipate has been established using IR and NMR , which are common techniques that could also be applied to bis(2-hydroxyethyl) adipate. The X-ray crystallography of a bis(mu-hydroxo)diiron(III) complex exemplifies the detailed structural analysis that can be performed on related compounds.
Chemical Reactions Analysis
The chemical reactions involving similar compounds include the polymerization of monomers to form conducting polymers , and the hydroxylation reaction of alkanes by a bis(mu-hydroxo)diiron(III) complex . These reactions highlight the reactivity of bis-compounds and their potential in forming complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized in several studies. For instance, the plasticizing characteristics of N,N-bis(2-alkoxyethyl) amides and the properties of polyesters made from bis(hydroxycyclohexyl) propane and adipic acid provide insights into the behavior of similar adipate-based materials. The thermal behavior and activation energy of bis(2-azido ethyl) adipate are also relevant to understanding the stability and reactivity of bis(2-hydroxyethyl) adipate.
科学研究应用
1. 传感器开发
二(2-羟乙基)己二酸酯已用于膜传感器的开发。这些基于人造脂质和增塑剂的传感器对药物的苦味表现出很高的选择性和敏感性,与感官评分有很好的相关性。该应用在准确评估各种药物制剂的苦味方面具有重要意义 (Kobayashi et al., 2009).
2. 浸没塑料溶液分析
该化合物已在确定浸没塑料溶液中的己二酸二(2-乙基己基)酯的研究中得到鉴定。为此,已经开发了固相微萃取结合气相色谱-质谱联用的技术,提供了一种灵敏且简单的分析方法 (杨作军,2003).
3. 配位聚合物
涉及二价金属盐、己二酸和双(4-吡啶甲基)哌嗪的水热反应的研究已导致配位聚合物的生成。这些聚合物表现出不同的二维和三维拓扑结构,取决于配位环境和己二酸酯构象等几个因素 (Banisafar et al., 2011).
4. 生物基增塑剂开发
二(2-羟乙基)己二酸酯已被引用在开发绿色、生物基增塑剂的背景下。与传统的增塑剂(如己二酸二(2-乙基己基)酯)相比,这些新的增塑剂已显示出增强聚氯乙烯耐寒性的潜力,表明生态友好型材料开发的重大进展 (刘等人,2021).
5. 环境毒性研究
研究评估了己二酸二(2-丁氧乙基)酯对活性污泥的呼吸抑制效应,这是环境毒性和废水处理中的一个重要考虑因素 (Apparao 等人,2015).
6. 离子液体润滑剂
该化合物还被探索用于开发质子离子液体润滑剂。这些由有机阴离子和阳离子(包括二(2-羟乙基)己二酸酯衍生物)制成的润滑剂已对其摩擦学性能进行了测试,为各种机械和工业过程提供了潜在的应用 (Espinosa 等人,2013).
安全和危害
“Bis(2-hydroxyethyl) adipate” should be handled with care to avoid contact with skin, eyes, or clothing, and ingestion or inhalation should be avoided . It forms explosive mixtures with air on intense heating, and the development of hazardous combustion gases or vapors is possible in the event of fire .
未来方向
属性
IUPAC Name |
bis(2-hydroxyethyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c11-5-7-15-9(13)3-1-2-4-10(14)16-8-6-12/h11-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZKTFHQZNLYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCCO)CC(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40021-83-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(1,6-dioxo-1,6-hexanediyl)bis[ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40021-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10168781 | |
| Record name | Bis(2-hydroxyethyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-hydroxyethyl) adipate | |
CAS RN |
1700-12-5 | |
| Record name | 1,6-Bis(2-hydroxyethyl) hexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-hydroxyethyl) adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-hydroxyethyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-hydroxyethyl) adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




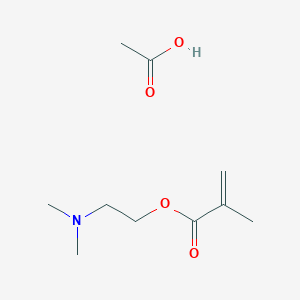
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
